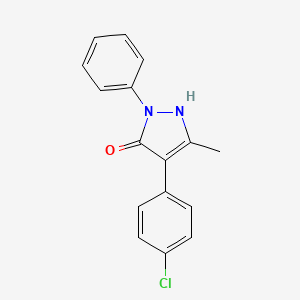4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
CAS No.: 303996-81-8
Cat. No.: VC6181761
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303996-81-8 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 |
| IUPAC Name | 4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3 |
| Standard InChI Key | XOGIDJWLCNSFFI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s structure includes:
-
A 4-chlorophenyl group at position 4, introducing electron-withdrawing effects that influence reactivity.
-
A methyl group at position 5, enhancing steric bulk and modulating solubility.
-
A phenyl group at position 2, contributing to aromatic stacking interactions.
The partially saturated 2,3-dihydro-1H-pyrazol-3-one core distinguishes it from fully aromatic pyrazoles, potentially altering its tautomeric behavior and biological activity .
Table 1: Comparative Molecular Data for Pyrazolone Derivatives
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, a plausible route includes:
-
Formation of the Pyrazolone Core: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields the intermediate 5-methyl-3-pyrazolone .
-
Substitution at Position 4: Electrophilic aromatic substitution or nucleophilic displacement introduces the 4-chlorophenyl group. Propargylation or alkylation steps may follow to attach additional substituents .
A study by Ragab et al. (2013) synthesized analogous chlorophenyl-substituted pyrazolones via microwave-assisted condensation, achieving yields >70% . Similarly, Jing et al. (2012) optimized solvent systems (e.g., MeCN over THF) to enhance reaction efficiency for pyrazoline derivatives .
Spectroscopic Characterization
Key spectral data for related compounds include:
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and diastereotopic hydrogens in the dihydropyrazole ring (δ 3.8–4.2 ppm) .
-
13C NMR: Carbonyl carbons appear at δ 160–170 ppm, while aromatic carbons resonate between δ 115–140 ppm .
Physicochemical Properties
Solubility and Stability
While direct data for 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one are unavailable, analogs suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carbonyl group .
-
Stability: Susceptibility to oxidation at the dihydropyrazole ring, necessitating storage under inert atmospheres .
Crystallographic Data
X-ray diffraction studies of similar compounds reveal planar pyrazolone rings with dihedral angles <10° between substituents, favoring π-π interactions .
Biological Activity and Applications
Antimicrobial Properties
Pyrazolone derivatives exhibit broad-spectrum antimicrobial activity. For example:
-
Compound 5b (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl analog) showed MIC values of 6.25 µg/mL against Staphylococcus aureus, surpassing streptomycin (12.5 µg/mL) .
-
Compound 5l (4-nitrophenyl derivative) inhibited Candida albicans at 8 µg/mL, comparable to fluconazole .
These findings suggest that the 4-chlorophenyl and methyl groups in the target compound may enhance membrane permeability and target binding.
Table 2: Antimicrobial Activity of Pyrazolone Analogs
| Compound | Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
|---|---|---|
| 5b | 6.25 (S. aureus) | 16 (C. albicans) |
| 5l | 12.5 (E. coli) | 8 (C. albicans) |
| Streptomycin | 12.5 (S. aureus) | – |
Mechanistic Insights
The antimicrobial action likely involves:
-
Interference with cell wall synthesis via inhibition of penicillin-binding proteins.
-
Disruption of membrane integrity through interaction with lipid bilayers .
Future Directions and Challenges
Optimization Strategies
-
Structural Modifications: Introducing electron-donating groups (e.g., -OCH₃) at position 4 could enhance solubility without compromising activity .
-
Formulation Development: Nanoencapsulation or prodrug approaches may address stability issues .
Regulatory Considerations
Despite promising in vitro results, pyrazolones face challenges in preclinical development, including hepatotoxicity risks and metabolic instability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume